molecular formula C4H5BrO2 B8815143 4-Bromo-2-butenoic acid

4-Bromo-2-butenoic acid

Cat. No. B8815143
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-UHFFFAOYSA-N
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Patent
US06750240B2

Procedure details

Refer to 32(a) using 4-bromo-2-butenoic acid as the alkylating agent. Preparation of 2-(4-carboxy-n-butyl) indole: Refer to Example 3 using methyl adipyl chloride as the acid chloride. The methyl ester was hydrolyzed in the cyclization workup to provide the product carboxyindole. In the alternative, refer to Example 32b) using 2-(4-carboxy-3-buten-1-yl) indole as the starting material.
[Compound]
Name
32(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-carboxy-n-butyl) indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][C:5]([OH:7])=[O:6].C([CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[NH:16]C2C(C=1)=CC=CC=2)(O)=O.CC(CCCC(Cl)=O)C(Cl)=O>>[C:5]([C:4]1[NH:16][C:15]2[C:2]([CH:3]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2)([OH:7])=[O:6]

Inputs

Step One
Name
32(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC(=O)O
Step Three
Name
2-(4-carboxy-n-butyl) indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CCCCC=1NC2=CC=CC=C2C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)CCCC(=O)Cl
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06750240B2

Procedure details

Refer to 32(a) using 4-bromo-2-butenoic acid as the alkylating agent. Preparation of 2-(4-carboxy-n-butyl) indole: Refer to Example 3 using methyl adipyl chloride as the acid chloride. The methyl ester was hydrolyzed in the cyclization workup to provide the product carboxyindole. In the alternative, refer to Example 32b) using 2-(4-carboxy-3-buten-1-yl) indole as the starting material.
[Compound]
Name
32(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4-carboxy-n-butyl) indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][C:5]([OH:7])=[O:6].C([CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[NH:16]C2C(C=1)=CC=CC=2)(O)=O.CC(CCCC(Cl)=O)C(Cl)=O>>[C:5]([C:4]1[NH:16][C:15]2[C:2]([CH:3]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2)([OH:7])=[O:6]

Inputs

Step One
Name
32(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC(=O)O
Step Three
Name
2-(4-carboxy-n-butyl) indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CCCCC=1NC2=CC=CC=C2C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)CCCC(=O)Cl
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.